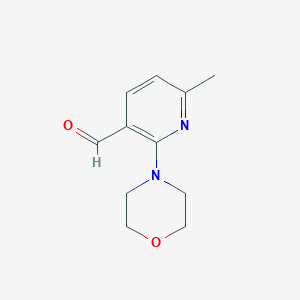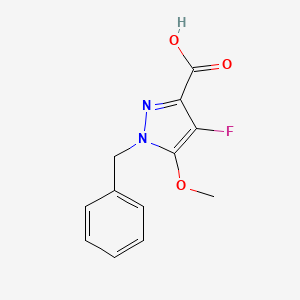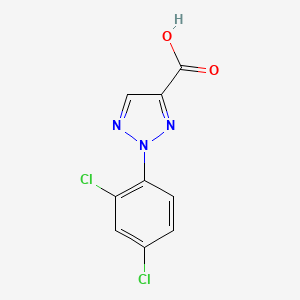
6-Methyl-2-morpholinonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-morpholinonicotinaldehyde is a chemical compound with the molecular formula C11H14N2O2 It is a derivative of nicotinaldehyde, featuring a morpholine ring and a methyl group attached to the nicotinaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-morpholinonicotinaldehyde typically involves the reaction of 6-methylnicotinic acid with morpholine under acidic conditions. The process includes the following steps:
Esterification: 6-methylnicotinic acid is mixed with an alcoholic solvent and the pH is adjusted to ≤1.
Morpholine Addition: The ester is then reacted with morpholine to form this compound under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
6-Methyl-2-morpholinonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl and morpholine groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: 6-Methyl-2-morpholinonicotinic acid.
Reduction: 6-Methyl-2-morpholinonicotinalcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
6-Methyl-2-morpholinonicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of 6-Methyl-2-morpholinonicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an aldehyde, participating in various biochemical reactions. It may interact with enzymes and receptors, influencing cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
類似化合物との比較
Similar Compounds
6-Morpholinonicotinaldehyde: Similar structure but lacks the methyl group.
2-Methyl-6-morpholinonicotinaldehyde: Similar structure with a different position of the methyl group.
6-Methyl-2-pyridinecarbaldehyde oxime: Similar core structure with an oxime group instead of morpholine.
Uniqueness
6-Methyl-2-morpholinonicotinaldehyde is unique due to the presence of both a morpholine ring and a methyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications and differentiate it from other similar compounds.
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
6-methyl-2-morpholin-4-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-9-2-3-10(8-14)11(12-9)13-4-6-15-7-5-13/h2-3,8H,4-7H2,1H3 |
InChIキー |
DTXFFVMXQOHVRN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)C=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B11789134.png)


![3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline](/img/structure/B11789159.png)

![(R)-1-(5-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B11789162.png)

![1-(2,5-Dimethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11789173.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11789180.png)


![Methyl 2-(thiazol-2-yl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789200.png)
![Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11789203.png)
